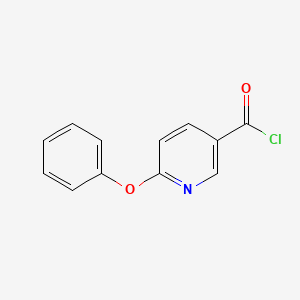

6-Phenoxynicotinoyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenoxynicotinoyl Chloride (6-PNC) is an important organic compound that has a variety of applications in the field of chemical synthesis and scientific research. 6-PNC is a colorless, crystalline solid with a molecular weight of 241.64 g/mol and a melting point of 95–96 °C. It is a derivative of nicotinic acid, a type of vitamin B3, and is commonly used as a reagent in organic synthesis. 6-PNC has been used in a variety of research applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological processes.

Scientific Research Applications

Chlorination and Environmental Impact

6-Phenoxynicotinoyl chloride, while not directly studied, may have implications in environmental chemistry related to chlorination processes. Research shows that chlorination rates in water treatment can significantly increase in the presence of chloride ions, due to the formation of reactive chlorine species like Cl2, which act as powerful chlorinating agents. This suggests potential environmental applications or considerations for compounds like 6-phenoxynicotinoyl chloride in water treatment scenarios, where chlorination kinetics are influenced by chloride concentrations and pH levels (Lau, Abraham, & Roberts, 2016).

Chemical Synthesis and Material Science

In material science and chemical synthesis, the functionalization of aryl chlorides, potentially including derivatives like 6-phenoxynicotinoyl chloride, is a critical step in creating complex molecules. For example, microwave-assisted, palladium-catalyzed hydroxylation of aryl chlorides represents an efficient method to convert aryl and heteroaryl chlorides into phenols, hinting at the utility of such compounds in synthesizing new materials and chemicals (Yu, Chen, Huang, & Chern, 2012).

Advanced Polymer Materials

6-Phenoxynicotinoyl chloride could theoretically play a role in the development of advanced polymer materials. Research into pyridine-based polyimides, for instance, involves reactions with chloronicotinoyl chloride derivatives to produce materials with low dielectric constants and high thermal stability. These polymers find applications in electronics and as nanofoams, showcasing the broader relevance of nicotinoyl chloride derivatives in creating innovative materials (Aram & Mehdipour‐Ataei, 2013).

Environmental Chemistry and Water Treatment

The role of chloride ions in environmental chemistry, including their impact on the degradation of pollutants and the formation of reactive chlorine species, can provide insights into the behavior of compounds like 6-phenoxynicotinoyl chloride in natural and engineered aquatic systems. Studies on the kinetics and mechanisms of pollutant degradation in the presence of chloride ions offer valuable information for water treatment technologies and environmental remediation strategies (Kim, Thao, Kim, & Hwang, 2020).

Analytical Chemistry Applications

In analytical chemistry, derivatization techniques involving reagents like isonicotinoyl chloride enhance the mass spectral sensitivity of various compounds, including steroids. Such methodologies underscore the utility of nicotinoyl chloride derivatives in improving analytical methods for detecting and quantifying low-abundance molecules in complex biological matrices (Liao, Xiao, Peng, Le, Wang, & Wang, 2022).

properties

IUPAC Name |

6-phenoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRAVIOXVXPJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380130 |

Source

|

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenoxynicotinoyl Chloride | |

CAS RN |

51362-51-7 |

Source

|

| Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)